2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure features a 3-ethyl-4-oxo substitution on the thieno[3,2-d]pyrimidine ring and a sulfanyl-linked acetamide group bound to a 3-methoxyphenyl moiety. Its molecular formula is inferred as C₁₉H₂₁N₃O₃S₂, with a molecular weight of ~415.5 g/mol.
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-3-20-16(22)15-13(7-8-24-15)19-17(20)25-10-14(21)18-11-5-4-6-12(9-11)23-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKQTNSGYBHDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Attachment of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and strong acids or bases are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Oxadiazole-Based Analogues ( )
Compounds 8t–8w feature a 1,3,4-oxadiazole core instead of thienopyrimidine. For example:
Dihydropyrimidine Derivatives ( )
Compound 5.6 (C₁₃H₁₁Cl₂N₃O₂S) has a dihydropyrimidin-2-ylthio group and 2,3-dichlorophenyl substitution. Its spectral data include:
Key Difference: The saturated dihydropyrimidine ring in 5.6 reduces aromaticity compared to the target compound’s fused thienopyrimidine system, affecting electronic properties and reactivity.
CK1δ Inhibitors with Thienopyrimidine Moieties ( )
Compound 266 (C₂₉H₂₃FN₆O₂S₃, MW 602.72 g/mol) incorporates a thieno[3,2-d]pyrimidine core linked to a fluorophenyl-imidazole group.
Comparison : The larger molecular weight and fluorine substitution in 266 suggest enhanced target specificity, while the target compound’s simpler structure may favor metabolic stability.
Data Tables for Comparative Analysis
Table 1. Structural and Physical Properties
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a member of the thienopyrimidine family, known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H19N3O3S
- Molecular Weight : 377.5 g/mol
- CAS Number : 869076-49-3
The compound features a thieno[3,2-d]pyrimidine core linked to a methoxyphenyl acetamide moiety through a sulfanyl group. This unique structure is believed to contribute significantly to its biological activities.
Antimicrobial Activity
Thienopyrimidine derivatives exhibit significant antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a variety of pathogens by interfering with nucleic acid synthesis and protein function. For instance:
- Broad-Spectrum Activity : Research has indicated that derivatives possess activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Antioxidant Properties
The antioxidant capacity of thieno[3,2-d]pyrimidine derivatives has been well-documented:
- Inhibition of Lipid Peroxidation : Studies reveal that these compounds can inhibit free radical-induced lipid oxidation, showing inhibition rates comparable to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation:
- Cytokine Inhibition : These compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis .
Structure–Activity Relationship (SAR)
The biological activity of the compound can be influenced by specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Thienopyrimidine Core | Essential for antimicrobial and anti-inflammatory activity |
| Methoxy Group | Enhances lipophilicity and may increase bioavailability |
| Sulfur Atom | Contributes to antioxidant properties |
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluating various thienopyrimidine derivatives found that modifications at the phenyl ring significantly impacted antimicrobial potency. The presence of electron-withdrawing groups was associated with increased activity against E. coli .
- Antioxidant Evaluation : A comparative analysis showed that compounds with a sulfur atom in their structure exhibited higher antioxidant activity compared to those without .
- Inflammatory Response : In vitro studies indicated that the compound reduced the production of TNF-alpha in macrophages, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
